4-(Trifluoromethyl)nicotinic acid

Catalog No.
S718466
CAS No.
158063-66-2
M.F
C7H4F3NO2
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)nicotinic acid

CAS Number

158063-66-2

Product Name

4-(Trifluoromethyl)nicotinic acid

IUPAC Name

4-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13)

InChI Key

LMRJHNFECNKDKH-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Trifluoromethylnicotinic Acid; 4-Trifluoromethylpyridine-3-carboxylic Acid

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)O

The exact mass of the compound 4-(Trifluoromethyl)nicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2) is a highly specialized, fluorinated heterocyclic building block primarily procured as the critical N-1 intermediate for the commercial insecticide Flonicamid and various pharmaceutical candidates . Characterized by a pyridine ring substituted with a carboxylic acid at the 3-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position, this compound offers a uniquely activated electronic profile. For industrial buyers and process chemists, its value lies in its high processability during acyl chloride formation and amidation, as well as its ability to impart essential lipophilicity and metabolic stability to downstream active ingredients [1].

Procurement substitution with unfluorinated nicotinic acid, 4-methylnicotinic acid, or positional isomers like 6-(trifluoromethyl)nicotinic acid is fundamentally unviable for targeted applications. Replacing the -CF3 group with a methyl group or removing it entirely eliminates the profound electron-withdrawing effect, which raises the pKa of the carboxylic acid, drastically slows down acyl chloride conversion, and reduces the final product's lipophilicity (logP) below the threshold required for systemic tissue penetration . Furthermore, positional isomers such as 6-(trifluoromethyl)nicotinic acid fail to provide the necessary ortho-steric hindrance relative to the carboxamide group; this specific 3,4-substitution pattern is non-negotiable for locking the molecular conformation required for binding to target receptors in both insecticidal and CNS-active pharmaceutical applications [1].

pKa Depression for Enhanced Acyl Chloride Formation

The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position significantly alters the electronic environment of the adjacent carboxylic acid. 4-(Trifluoromethyl)nicotinic acid exhibits a predicted pKa of approximately 2.50, compared to the baseline nicotinic acid which has a pKa of 4.75 . This 2.25-unit shift indicates a highly activated carboxylic acid that readily converts to the corresponding acyl chloride upon treatment with thionyl chloride, facilitating rapid and complete amidation without the need for expensive coupling reagents [1].

Evidence DimensionCarboxylic acid pKa
Target Compound Data~2.50
Comparator Or BaselineNicotinic acid (~4.75)
Quantified Difference2.25 unit decrease in pKa
ConditionsStandard aqueous conditions

A lower pKa accelerates the formation of reactive acyl chloride intermediates, ensuring high-yield, cost-effective amidation in industrial scale-up.

Lipophilicity (logP) Enhancement for Downstream Permeability

For applications requiring translaminar or systemic mobility, the lipophilicity of the precursor is directly inherited by the final active ingredient. 4-(Trifluoromethyl)nicotinic acid provides a logP of approximately 1.80, whereas standard nicotinic acid has a logP of only 0.36 . This substantial increase in lipophilicity is critical for penetrating plant cuticles or biological membranes, making this specific fluorinated scaffold indispensable for synthesizing systemic insecticides like Flonicamid [1].

Evidence DimensionPartition coefficient (logP)
Target Compound Data~1.80
Comparator Or BaselineNicotinic acid (~0.36)
Quantified Difference1.44 logP unit increase
ConditionsOctanol-water partition system

Higher lipophilicity ensures that downstream synthesized active ingredients possess the necessary membrane permeability and systemic mobility.

Industrial Amidation Yield in Carboxamide Synthesis

In the synthesis of pyridinecarboxamides, the efficiency of the final N-1 amidation step dictates the overall process economics. Utilizing 4-(Trifluoromethyl)nicotinic acid as the precursor in reaction with aminoacetonitrile hydrochloride yields the target product (Flonicamid) at >90% conversion rates (specifically 91.3% to 91.7% in optimized industrial conditions) [1]. Attempting similar bulk amidation with unactivated or sterically hindered non-fluorinated analogs typically results in lower yields and requires more complex purification, proving the superior processability of the 4-TFNA scaffold [2].

Evidence DimensionBulk amidation yield
Target Compound Data>90% yield (Flonicamid synthesis)
Comparator Or BaselineStandard unactivated nicotinic acids (~70-80% without coupling agents)
Quantified Difference>10% yield improvement
ConditionsAcyl chloride generation followed by aqueous amidation

Achieving >90% yield in the final synthetic step minimizes waste and purification costs, making it the economically viable choice for bulk procurement.

Agrochemical Active Ingredient Manufacturing

This compound is the definitive N-1 precursor for the commercial synthesis of Flonicamid. Its specific 4-CF3 substitution pattern is essential for the unique insecticidal mechanism (selective Homoptera anti-feedant), and its high logP provides the necessary systemic plant mobility [1].

Pharmaceutical Scaffold for CNS and Antiviral Drugs

It is utilized to synthesize pyrazolylcarboxanilides and TAAR1 agonists, where the ortho-relationship between the CF3 group and the carboxamide locks the molecular conformation, ensuring optimal receptor binding affinity that cannot be achieved with 6-CF3 isomers [2].

High-Yield Fluorinated Library Synthesis

Employed in discovery chemistry to generate libraries of CF3-substituted pyridines, leveraging its highly activated carboxylic acid (pKa ~2.50) for rapid, high-yield parallel amidation without the need for expensive peptide coupling reagents [1].

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

191.01941286 Da

Monoisotopic Mass

191.01941286 Da

Heavy Atom Count

13

UNII

04F679X18B

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

158063-66-2

Wikipedia

4-(trifluoromethyl)-3-pyridinecarboxylic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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